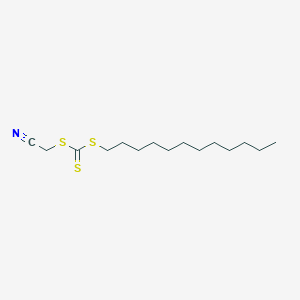

Cyanomethyl dodecyl carbonotrithioate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUIKGRSOJEVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647153 | |

| Record name | Cyanomethyl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796045-97-1 | |

| Record name | Cyanomethyl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanomethyl Dodecyl Trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Cyanomethyl Dodecyl Carbonotrithioate (CDCT)

Abstract: This guide provides a comprehensive overview of the synthesis and characterization of Cyanomethyl Dodecyl Carbonotrithioate (CDCT), a key Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Intended for researchers in polymer chemistry and materials science, this document details a robust synthetic protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for structural verification and purity assessment. By grounding experimental procedures in established chemical theory, this guide serves as a practical and educational resource for professionals engaged in the development of well-defined polymers.

Introduction & Significance in Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled/living radical polymerization (CLP), enabling the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low dispersity, Đ).[1][2] The fidelity of a RAFT polymerization is critically dependent on the selection of an appropriate chain transfer agent (CTA), commonly known as a RAFT agent.

This compound, hereafter referred to as CDCT, is a versatile trithiocarbonate-type RAFT agent. Its chemical structure, C₁₅H₂₇NS₃, consists of two key functional domains that dictate its performance:

-

The Dodecyl Group (R-group): A C₁₂H₂₅ chain that functions as a good homolytic leaving group, re-initiating polymerization. Its significant hydrophobic character makes CDCT particularly suitable for emulsion polymerization or for polymerizations in non-polar media.[3][4]

-

The Cyanomethyl Group (Z-group): This group modulates the reactivity of the C=S double bond, influencing the rates of radical addition and fragmentation, which are central to the RAFT equilibrium.[5] The cyano functionality provides a high transfer coefficient, making it effective for controlling the polymerization of a range of monomers.

This guide provides the necessary technical details for the successful laboratory-scale synthesis and rigorous characterization of CDCT, ensuring its quality for downstream applications in precision polymer synthesis.

Synthesis of this compound

The synthesis of CDCT is most effectively achieved via a two-step, one-pot reaction. This process leverages the nucleophilicity of thiols and the subsequent reaction of a dithiocarboxylate salt with an alkylating agent.[6][7]

Causality of Experimental Design

The chosen synthetic pathway is based on fundamental principles of organic sulfur chemistry.

-

Step 1: Formation of Sodium Dodecyl Carbonotrithioate. Dodecanethiol is a weak acid. In the presence of a strong base like sodium hydroxide, it is deprotonated to form a sodium thiolate. This highly nucleophilic thiolate readily attacks the electrophilic carbon of carbon disulfide (CS₂). This reaction forms the sodium salt of dodecyl carbonotrithioic acid, a key intermediate. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for facilitating the reaction between the aqueous NaOH and the organic-soluble reactants.

-

Step 2: Alkylation. The newly formed dodecyl carbonotrithioate anion is a soft nucleophile that efficiently displaces the halide from an alkylating agent. Chloroacetonitrile (ClCH₂CN) is an ideal reagent as it is highly reactive and directly installs the required cyanomethyl group. The reaction is an Sₙ2 substitution, resulting in the formation of the final CDCT product and a sodium chloride byproduct.

Synthesis & Purification Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of CDCT.

Detailed Experimental Protocol

Materials & Reagents:

-

Dodecanethiol (≥98%)

-

Carbon Disulfide (CS₂, ≥99%)

-

Sodium Hydroxide (NaOH, pellets)

-

Chloroacetonitrile (≥99%)

-

Tetrabutylammonium bromide (TBAB, ≥98%)

-

Acetone (ACS grade)

-

Dichloromethane (DCM, ACS grade)

-

Hexane (ACS grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve dodecanethiol (10.1 g, 50 mmol) and a catalytic amount of TBAB (0.8 g, 2.5 mmol) in 50 mL of acetone.

-

Base Addition: Prepare a solution of NaOH (2.0 g, 50 mmol) in 20 mL of deionized water and cool it in an ice bath. Add this solution dropwise to the flask over 15 minutes with vigorous stirring.

-

Intermediate Formation: Cool the reaction flask to 0°C using an ice bath. Add carbon disulfide (4.2 g, 55 mmol) dropwise via the dropping funnel over 20 minutes. The solution should turn a deep orange/red color. Allow the mixture to stir at 0°C for 1 hour.

-

Alkylation: Add chloroacetonitrile (3.9 g, 52 mmol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours.

-

Work-up: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain a crude yellow-orange oil/solid.

-

Purification: Purify the crude product by recrystallization from cold hexane. Dissolve the crude solid in a minimal amount of warm hexane and cool to -20°C to induce crystallization. Filter the resulting yellow crystals and dry them under vacuum.

Comprehensive Characterization

Rigorous characterization is mandatory to confirm the chemical identity of the synthesized CDCT and to establish its purity, which is paramount for achieving control in RAFT polymerizations.

Characterization Workflow

Caption: Sequential workflow for the analytical characterization of CDCT.

Analytical Methodologies & Expected Results

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Samples should be dissolved in CDCl₃.

-

¹H NMR: Provides information on the proton environment. The expected signals are highly characteristic.

-

¹³C NMR: Confirms the carbon backbone, with the thiocarbonyl carbon (C=S) being a key diagnostic peak at a very low field.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH₃-(CH₂)₉- | ~0.88 | Triplet | 3H | a |

| CH₃-(CH₂)₉-CH₂- | ~1.26 | Multiplet | 18H | b |

| -(CH₂)₉-CH₂-CH₂-S- | ~1.70 | Quintet | 2H | c |

| -CH₂-S-C(=S)- | ~3.35 | Triplet | 2H | d |

| -S-CH₂-CN | ~4.15 | Singlet | 2H | e |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=S | ~221 | Thiocarbonyl Carbon |

| CN | ~116 | Nitrile Carbon |

| -S-C H₂-CN | ~25 | Cyanomethyl Carbon |

| -C H₂-S-C(=S)- | ~38 | Dodecyl α-Carbon |

| Alkyl Chain | 14-32 | Dodecyl Chain Carbons |

3.2.2 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using Electrospray Ionization (ESI-MS), the protonated molecular ion [M+H]⁺ should be observed.

-

Empirical Formula: C₁₅H₂₇NS₃

-

Molecular Weight: 317.58 g/mol

-

Expected [M+H]⁺: m/z ≈ 318.6

3.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups.

-

~2920 & 2850 cm⁻¹: Strong C-H stretching from the dodecyl alkyl chain.

-

~2250 cm⁻¹: Sharp, medium C≡N stretching from the nitrile group.

-

~1060 cm⁻¹: Strong C=S stretching, characteristic of the trithiocarbonate group.

3.2.4 Elemental Analysis & Purity Assessment These methods validate the elemental composition and quantify the purity of the final product.

| Elemental Analysis | Theoretical % | Found % |

| % Carbon | 56.73 | 56.7 ± 0.4 |

| % Hydrogen | 8.57 | 8.6 ± 0.4 |

| % Nitrogen | 4.41 | 4.4 ± 0.4 |

| % Sulfur | 30.29 | 30.3 ± 0.4 |

-

High-Performance Liquid Chromatography (HPLC): Purity should be ≥98% as determined by HPLC analysis.[8]

-

Melting Point: The purified product should exhibit a sharp melting point. The reported range is 29-33°C.

Handling, Storage, and Safety

-

Safety: CDCT is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Storage: Store the compound in a tightly sealed container at 2-8°C.[8] It is also noted to be light-sensitive, so storage in an amber vial is recommended.[2]

Conclusion

This technical guide has outlined a reliable and well-grounded methodology for the synthesis and characterization of this compound (CDCT). The provided protocol, rooted in established chemical principles, allows for the production of high-purity RAFT agent. The comprehensive characterization workflow ensures that researchers can be confident in the quality of their CTA, a critical prerequisite for achieving controlled and predictable outcomes in Reversible Addition-Fragmentation chain Transfer polymerizations. The successful application of these procedures will empower scientists to develop advanced polymeric materials with precisely engineered properties.

References

- 1. How to use RAFT agents | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 3. Cyanomethyl Dodecyl Trithiocarbonate | Orgasynth [orgasynth.com]

- 4. Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions | MDPI [mdpi.com]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 氰甲基十二烷基 三硫代碳酸酯 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Cyanomethyl Dodecyl Carbonotrithioate: Properties, Synthesis, and Applications in Polymer Chemistry and Drug Development

Foreword

Cyanomethyl dodecyl carbonotrithioate (CDCT) has emerged as a key player in the field of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for the synthesis of well-defined polymers with controlled architectures. Its unique structural features, combining a long hydrophobic dodecyl chain and a reactive cyanomethyl group, make it a versatile tool for researchers in materials science and drug development. This guide provides a comprehensive overview of the physical and chemical properties of CDCT, its synthesis and characterization, and its applications, particularly in the burgeoning field of polymer-based drug delivery systems. As a Senior Application Scientist, my goal is to not only present the technical data but also to provide insights into the practical aspects of using this RAFT agent, drawing from both established literature and field experience.

Molecular Structure and Physicochemical Properties

This compound is an organic sulfur compound with the molecular formula C₁₅H₂₇NS₃.[1] Its structure features a central carbonotrithioate core, with a dodecyl group and a cyanomethyl group attached to the sulfur atoms.

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₇NS₃ | [1] |

| Molecular Weight | 317.58 g/mol | [1] |

| Appearance | Yellow-orange solid | [2] |

| Physical State | Crystalline solid or powder at room temperature | [2][3] |

| Melting Point | 30-33 °C | [2] |

| CAS Number | 796045-97-1 | [1] |

The yellow-orange color is characteristic of the trithiocarbonate functional group, which acts as a chromophore.[2] The low melting point is attributed to the long dodecyl chain, which imparts significant hydrophobic character to the molecule.

Solubility Profile

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the reaction of dodecanethiol with carbon disulfide, followed by reaction with chloroacetonitrile. While a specific, detailed protocol for this exact compound is not widely published, a general procedure adapted from a patent for the synthesis of similar trithiocarbonate RAFT agents is provided below.[4]

Synthesis Protocol (Adapted)

Materials:

-

Dodecanethiol

-

Carbon disulfide

-

Sodium hydride (or another suitable base)

-

Chloroacetonitrile

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Brine solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dodecanethiol in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and slowly add carbon disulfide. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction mixture again to 0 °C and add chloroacetonitrile. Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with hexane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet corresponding to the terminal methyl group of the dodecyl chain is expected around δ 0.8-0.9 ppm.

-

A broad multiplet for the methylene protons of the dodecyl chain should appear in the region of δ 1.2-1.7 ppm.

-

A triplet for the methylene group adjacent to the sulfur atom (S-CH₂-C₁₁H₂₃) is anticipated around δ 3.3-3.5 ppm.

-

A singlet for the methylene protons of the cyanomethyl group (S-CH₂-CN) would likely be observed around δ 4.1-4.3 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbon of the C=S bond is expected to have a chemical shift in the range of δ 220-225 ppm.

-

The carbon of the nitrile group (-C≡N) should appear around δ 115-120 ppm.

-

The methylene carbon of the cyanomethyl group (S-CH₂-CN) is expected around δ 25-30 ppm.

-

The methylene carbon of the dodecyl chain attached to sulfur (S-CH₂-C₁₁H₂₃) would likely be found around δ 35-40 ppm.

-

The remaining carbons of the dodecyl chain would appear in the δ 14-32 ppm region.

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group is expected around 2240-2260 cm⁻¹.

-

A strong absorption band for the C=S stretch of the trithiocarbonate group should be present in the region of 1050-1250 cm⁻¹.

-

C-H stretching vibrations of the alkyl chains will be observed in the 2850-2960 cm⁻¹ range.

Mass Spectrometry (MS):

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 317 would be expected. Common fragmentation patterns would likely involve the cleavage of the C-S and S-S bonds, leading to fragments corresponding to the dodecyl group, the cyanomethyl group, and various sulfur-containing species.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the trithiocarbonate group, which is the cornerstone of its function as a RAFT agent.

Role in RAFT Polymerization

In RAFT polymerization, CDCT acts as a chain transfer agent, mediating the polymerization of various monomers to produce polymers with controlled molecular weights and narrow polydispersity indices (low Đ). The general mechanism of RAFT polymerization involving a trithiocarbonate is depicted below.

Caption: The core mechanism of RAFT polymerization mediated by a trithiocarbonate.

The cyanomethyl group acts as the leaving group (R) and re-initiating species, while the dodecyl group serves as the stabilizing group (Z). The effectiveness of CDCT as a RAFT agent depends on the monomer being polymerized. It is generally suitable for controlling the polymerization of "more activated" monomers (MAMs) such as styrenes, acrylates, and methacrylates.

Stability

Trithiocarbonates are generally more stable than other RAFT agents like dithiobenzoates. However, they can be susceptible to hydrolysis under strongly basic conditions. The presence of the long dodecyl chain in CDCT may offer some steric protection to the trithiocarbonate core, enhancing its stability. The compound is also noted to be light, moisture, and heat sensitive, and should be stored under an inert gas at refrigerated temperatures (0-10 °C).[5]

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled architectures makes RAFT polymerization a valuable tool in drug delivery.[6] Polymers with specific molecular weights and functionalities can be designed to encapsulate or conjugate drugs, enhancing their solubility, stability, and pharmacokinetic profiles.[7]

While specific studies detailing the use of this compound for the delivery of anticancer drugs are not abundant in the readily available literature, its structural features make it a prime candidate for such applications. The hydrophobic dodecyl chain can facilitate the formation of micelles or nanoparticles in aqueous environments, providing a core for the encapsulation of hydrophobic drugs. The cyanomethyl group, or the terminal trithiocarbonate group, can be further modified post-polymerization to attach targeting ligands or other functional moieties.

A notable application is in the synthesis of polymers for stimuli-responsive drug delivery systems. For instance, polymers containing acid-labile or redox-sensitive groups can be synthesized using RAFT polymerization with CDCT. These polymers can then be formulated into nanoparticles that release their drug payload in the acidic tumor microenvironment or in the presence of high intracellular glutathione concentrations.

One example from the literature describes the use of a similar RAFT agent, 2-cyano-2-propyl dodecyl trithiocarbonate, in the synthesis of polymers for a drug delivery system.[2] This highlights the potential of this class of RAFT agents in creating sophisticated drug carriers.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Outlook

This compound is a valuable and versatile RAFT agent with significant potential in the synthesis of advanced polymer materials. Its well-defined structure allows for the controlled polymerization of a wide range of monomers, making it a powerful tool for academic and industrial researchers. While there is a need for more comprehensive public data on its detailed spectroscopic properties and quantitative solubility, its utility in creating polymers for high-value applications, particularly in the field of drug delivery, is evident. As the demand for sophisticated polymeric drug carriers continues to grow, we can expect to see an increase in the utilization and further characterization of this important RAFT agent.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. echemi.com [echemi.com]

- 4. US20080039651A1 - Synthesis Of Trithiocarbonate Raft Agents And Intermediates Thereof - Google Patents [patents.google.com]

- 5. thno.org [thno.org]

- 6. Polymer-Based Drug Delivery Systems for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of Cyanomethyl Dodecyl Carbonotrithioate

This guide provides an in-depth exploration of the solubility characteristics of cyanomethyl dodecyl carbonotrithioate (CDCT), a critical Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes theoretical knowledge with practical, field-proven methodologies to empower users with the ability to effectively utilize CDCT in their work. We will delve into the molecular characteristics governing its solubility, provide qualitative solubility data in a range of common solvents, and present a detailed, self-validating protocol for the quantitative determination of its solubility.

Introduction: The Significance of this compound and its Solubility

This compound (CDCT), with the chemical formula C₁₅H₂₇NS₃, is a highly effective chain transfer agent in RAFT polymerization, a technique that allows for the synthesis of polymers with well-defined molecular weights and narrow dispersity.[1] Its applications are prominent in the creation of functional polymers for advanced materials, including those utilized in drug delivery systems.[1][2]

The solubility of CDCT is a pivotal parameter that dictates its utility in various reaction media. Proper dissolution of the RAFT agent is essential for achieving homogeneous reaction kinetics, which in turn is crucial for the controlled nature of RAFT polymerization.[3] Understanding and predicting the solubility of CDCT in different solvents is therefore a prerequisite for designing successful polymerization processes and formulating polymer-based therapeutics.

Molecular and Physical Properties of this compound:

| Property | Value | Source(s) |

| Molecular Weight | 317.58 g/mol | [1][4][5] |

| Appearance | Yellow-orange crystalline solid or powder | [1][6] |

| Melting Point | 29-33°C | [1][6] |

| CAS Number | 796045-97-1 | [1][4][5] |

The molecular structure of CDCT, featuring a long hydrophobic dodecyl chain and a polar cyanomethyl group, imparts an amphiphilic character to the molecule, though its overall nature is predominantly hydrophobic.[1] This structural feature is the primary determinant of its solubility behavior.

Solubility Profile of this compound

Qualitative Solubility of this compound in Common Solvents:

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1] |

| Hexane | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Tetrahydrofuran (THF) | Soluble | [1] |

| Acetone | Soluble | [1] |

| N,N-Dimethylformamide (DMF) | Very Soluble | [7] |

| Methanol | Soluble | [7] |

| Glacial Acetic Acid | Sparingly Soluble* | [7] |

Note: Data for DMF, Methanol, and Glacial Acetic Acid is for a structurally similar trithiocarbonate and should be considered indicative for CDCT.

The lack of readily available quantitative solubility data necessitates a reliable experimental protocol for its determination. The following section provides a detailed, step-by-step methodology for researchers to ascertain the precise solubility of CDCT in their specific solvent systems.

Experimental Protocol for Determining the Solubility of this compound

This protocol is designed to be a self-validating system for the accurate determination of the thermodynamic solubility of CDCT. The principle of this method relies on creating a saturated solution at a controlled temperature and subsequently quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (CDCT), solid

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps or other sealable containers

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility of CDCT is depicted in the following diagram:

Caption: Workflow for the experimental determination of CDCT solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of CDCT and add it to a glass vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The exact time may need to be determined empirically for each solvent system.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Analyze the diluted sample using a suitable analytical technique. Given that CDCT possesses a trithiocarbonate chromophore, which absorbs light in the visible region, UV-Vis spectroscopy or HPLC with a UV detector are appropriate methods.[1]

-

For UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for CDCT.

-

For HPLC: Inject a known volume of the diluted sample into the HPLC system and determine the peak area corresponding to CDCT.

-

-

Calibration and Calculation:

-

Prepare a series of standard solutions of CDCT of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the absorbance or peak area against the concentration of the standard solutions.

-

Determine the concentration of CDCT in the diluted sample by interpolating its absorbance or peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is expressed as this concentration (e.g., in g/L or mol/L).

-

The logical relationship for ensuring accurate solubility determination is illustrated below:

References

- 1. Buy this compound | 796045-97-1 [smolecule.com]

- 2. Cyanomethyl Dodecyl Trithiocarbonate - CD Bioparticles [cd-bioparticles.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 氰甲基十二烷基 三硫代碳酸酯 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cyanomethyl Dodecyl Trithiocarbonate | C15H27NS3 | CID 24745688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to Cyanomethyl Dodecyl Carbonotrithioate: From Molecular Structure to Advanced Drug Delivery Applications

This guide provides a comprehensive technical overview of cyanomethyl dodecyl carbonotrithioate, a key reagent in the field of polymer chemistry with significant applications in drug development. We will delve into its fundamental molecular and physicochemical properties, explore its primary role as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and present a practical workflow for its application in creating advanced drug delivery systems. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking both theoretical understanding and actionable insights into the use of this versatile compound.

Core Molecular and Physicochemical Profile

This compound is a highly effective chain transfer agent (CTA) for RAFT polymerization, a technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. A thorough understanding of its molecular and physical properties is crucial for its successful application.

Molecular Structure and Weight

The defining features of this compound are its trithiocarbonate core, a dodecyl group that imparts hydrophobicity, and a cyanomethyl group that influences its reactivity as a RAFT agent.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₇NS₃ | [1][2] |

| Molecular Weight | 317.58 g/mol | [2] |

| IUPAC Name | 2-(dodecylsulfanylcarbothioylsulfanyl)acetonitrile | [1] |

| CAS Number | 796045-97-1 | [2] |

| SMILES | CCCCCCCCCCCCSC(=S)SCC#N | [2] |

| InChI Key | URUIKGRSOJEVQG-UHFFFAOYSA-N | [2] |

The structure of this compound can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| Physical State | Solid | [2][3] |

| Appearance | White to yellow to green powder or crystals | [3] |

| Melting Point | 29.0 to 33.0 °C | [3] |

| Storage Temperature | 2-8°C, under inert gas | [2][3] |

| Solubility | Soluble in many organic solvents. | |

| Purity (typical) | >98.0% (HPLC) | [3] |

Note: The compound is sensitive to light, moisture, and heat, and should be stored accordingly.[3]

The Role of this compound in RAFT Polymerization

The primary application of this compound is as a chain transfer agent in RAFT polymerization. This powerful technique allows for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures such as block copolymers.

The RAFT Mechanism: A Conceptual Overview

RAFT polymerization is a type of living radical polymerization that relies on a chain transfer agent to control the growth of polymer chains. The process involves a series of addition-fragmentation equilibria, where the RAFT agent reversibly deactivates growing polymer chains, preventing premature termination. This allows for the controlled and sequential addition of monomers, leading to polymers with predictable molecular weights and structures.

The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent for the specific monomer being polymerized. This compound is particularly well-suited for the polymerization of "more-activated" monomers such as acrylates, acrylamides, and styrene.

The general mechanism of RAFT polymerization can be visualized as a cycle of activation and deactivation of polymer chains, mediated by the RAFT agent.

Caption: Conceptual workflow of RAFT polymerization.

Application in Drug Delivery: A Practical Workflow

The ability to create well-defined block copolymers makes RAFT polymerization with agents like this compound a powerful tool for developing drug delivery systems. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble in aqueous environments to form nanostructures such as micelles, which can encapsulate hydrophobic drugs.

This section outlines a representative workflow for the synthesis of an amphiphilic block copolymer using this compound, its characterization, and its application in drug encapsulation and release.

Synthesis of an Amphiphilic Block Copolymer

A common strategy for creating amphiphilic block copolymers for drug delivery is to first synthesize a hydrophilic block, which then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of a hydrophobic monomer.

Example: Synthesis of a Poly(N-isopropylacrylamide)-b-polystyrene (PNIPAM-b-PS) block copolymer.

PNIPAM is a thermoresponsive polymer that is hydrophilic at room temperature and becomes hydrophobic above its lower critical solution temperature (LCST) of approximately 32°C. This property is highly attractive for controlled drug release applications.

Step 1: Synthesis of PNIPAM Macro-CTA

-

Reactants:

-

N-isopropylacrylamide (NIPAM) (monomer)

-

This compound (RAFT agent)

-

2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (initiator, a room-temperature azo initiator)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

Dissolve NIPAM, this compound, and the initiator in DMF in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can terminate the polymerization.

-

Conduct the polymerization at room temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Monitor the polymerization progress by taking aliquots at different time points and analyzing them by techniques such as Nuclear Magnetic Resonance (NMR) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and PDI.

-

Once the desired molecular weight is achieved, terminate the reaction by exposing it to air or by adding a radical scavenger.

-

Purify the resulting PNIPAM macro-CTA by precipitation in a non-solvent (e.g., cold diethyl ether) to remove unreacted monomer and initiator.

-

Step 2: Synthesis of PNIPAM-b-PS Block Copolymer

-

Reactants:

-

PNIPAM macro-CTA (from Step 1)

-

Styrene (hydrophobic monomer)

-

AIBN (2,2'-Azobis(isobutyronitrile)) (initiator)

-

Solvent (e.g., toluene or DMF)

-

-

Procedure:

-

Dissolve the PNIPAM macro-CTA, styrene, and AIBN in the chosen solvent.

-

De-gas the solution as described previously.

-

Conduct the polymerization at an elevated temperature (e.g., 60-80°C) under an inert atmosphere.

-

Monitor the reaction progress.

-

Purify the final PNIPAM-b-PS block copolymer by precipitation.

-

Characterization of the Block Copolymer

Thorough characterization of the synthesized block copolymer is essential to confirm its structure, molecular weight, and purity.

-

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: Confirms the chemical structure of the polymer, the incorporation of both monomers, and can be used to determine the block copolymer composition.[4]

-

Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.[4][5]

Self-Assembly into Micelles and Drug Loading

The amphiphilic nature of the PNIPAM-b-PS block copolymer allows it to self-assemble into core-shell micelles in an aqueous solution. The hydrophobic polystyrene blocks form the core, which can encapsulate hydrophobic drugs, while the hydrophilic PNIPAM blocks form the corona, providing stability in the aqueous environment.

Procedure for Micelle Formation and Drug Loading (Solvent Evaporation Method):

-

Dissolve the PNIPAM-b-PS block copolymer and a hydrophobic model drug (e.g., doxorubicin) in a common organic solvent (e.g., THF or DMSO).[6]

-

Slowly add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or a buffer).[6]

-

The hydrophobic PS blocks will aggregate to form the core, entrapping the drug, while the hydrophilic PNIPAM chains will form the outer shell.

-

Allow the organic solvent to evaporate, leading to a stable aqueous dispersion of drug-loaded micelles.

-

Remove any unloaded, precipitated drug by filtration or centrifugation.[6]

Caption: Self-assembly of amphiphilic block copolymers into drug-loaded micelles.

Characterization of Drug-Loaded Micelles

-

Dynamic Light Scattering (DLS): Determines the average hydrodynamic diameter and size distribution of the micelles.

-

Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): Provides visualization of the micelle morphology and size.

-

UV-Vis Spectroscopy or Fluorescence Spectroscopy: Used to quantify the amount of encapsulated drug to determine the drug loading content (DLC) and drug loading efficiency (DLE).

In Vitro Drug Release

The release of the encapsulated drug from the micelles can be studied using a dialysis method.

Procedure for In Vitro Drug Release Study:

-

Place a known concentration of the drug-loaded micelle solution in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).

-

At predetermined time intervals, withdraw samples from the release medium and measure the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis or HPLC).

-

To study the thermoresponsive release from PNIPAM-based micelles, the experiment can be conducted at temperatures below and above the LCST of PNIPAM. An increased release rate is expected above the LCST due to the collapse of the PNIPAM corona.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Harmful if swallowed, in contact with skin, or if inhaled. [3]

-

Causes skin and serious eye irritation. [3]

-

May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile RAFT agent that enables the synthesis of well-defined polymers with applications in advanced fields such as drug delivery. Its ability to control polymerization allows for the creation of sophisticated polymer architectures, such as amphiphilic block copolymers that can self-assemble into drug-encapsulating nanocarriers. By understanding the fundamental properties of this compound and the principles of RAFT polymerization, researchers can design and fabricate novel materials with tailored properties for a wide range of therapeutic applications. This guide provides a foundational understanding and a practical framework to empower scientists and drug development professionals in their pursuit of innovative and effective drug delivery solutions.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel amphiphilic, biodegradable, biocompatible, cross-linkable copolymers: synthesis, characterization and drug delivery applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

"role of cyanomethyl dodecyl carbonotrithioate as a chain transfer agent"

An In-depth Technical Guide to Cyanomethyl Dodecyl Carbonotrithioate as a Chain Transfer Agent in RAFT Polymerization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Precision in Polymer Synthesis

The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the synthesis of well-defined polymers. This technique offers unprecedented control over molecular weight, architecture, and functionality, making it an invaluable tool in fields ranging from materials science to drug delivery.[1][2] The heart of the RAFT process lies in the choice of the chain transfer agent (CTA), a molecule that dictates the living characteristics of the polymerization. This guide provides a deep dive into the application of a particularly versatile CTA, this compound, for researchers seeking to leverage the power of controlled radical polymerization.

The Foundation: Understanding RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with low polydispersity and high end-group fidelity.[2] The process involves a conventional free radical polymerization in the presence of a suitable CTA. The key to RAFT is a rapid equilibrium between active (propagating) and dormant polymer chains, which is mediated by the CTA. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

The general mechanism of RAFT polymerization involves a series of addition-fragmentation steps.[3][4] An initiator generates radicals that react with a monomer to form a propagating polymer chain. This chain then adds to the CTA, forming a radical intermediate. This intermediate can then fragment, releasing either the original propagating chain or a new radical that can initiate further polymerization. This process of addition and fragmentation continues, allowing for the controlled growth of polymer chains.

The Workhorse: this compound

This compound is a hydrophobic trithiocarbonate RAFT agent that has proven to be highly effective for the controlled polymerization of a wide range of monomers, particularly styrenes, acrylates, and acrylamides.[5][6] Its structure consists of a cyanomethyl leaving group (R group) and a dodecyl stabilizing group (Z group). The interplay between these two groups is crucial for its efficacy as a CTA.

Chemical Structure:

Mechanism of Action

The effectiveness of this compound as a CTA is rooted in the electronic and steric properties of its R and Z groups. The Z group (dodecyl) modulates the reactivity of the C=S bond, while the R group (cyanomethyl) is a good homolytic leaving group, facilitating the fragmentation step in the RAFT equilibrium.[9]

The mechanism, when using this compound, follows the general RAFT pathway:

-

Initiation: A standard radical initiator, such as Azobisisobutyronitrile (AIBN), decomposes to generate primary radicals. These radicals react with monomer units to form propagating polymer chains (P•).

-

Chain Transfer: The propagating chain (P•) adds to the thiocarbonyl group of the this compound, forming an intermediate radical adduct.

-

Fragmentation: This intermediate radical fragments, releasing the cyanomethyl radical (R•), which then initiates the polymerization of new monomer units.

-

Re-initiation and Equilibration: The newly formed propagating chain (P'•) can then add to the now macro-CTA, and a rapid equilibrium is established between the active and dormant polymer chains. This ensures that all chains grow at a similar rate.

Advantages in Polymer Synthesis

The use of this compound offers several key advantages:

-

Versatility: It is effective for a broad range of monomers.[6]

-

Control: It provides excellent control over molecular weight and results in polymers with low polydispersity (Đ).[5]

-

Hydrophobicity: Its hydrophobic nature makes it suitable for emulsion and solution polymerizations of hydrophobic monomers.[5]

Experimental Protocol: A Step-by-Step Guide to RAFT Polymerization

This section provides a detailed protocol for the RAFT polymerization of a model monomer, such as styrene or an acrylate, using this compound as the CTA and AIBN as the initiator.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| This compound | Sigma-Aldrich, TCI | >98% | Store at 2-8°C, protected from light.[2][10] |

| Monomer (e.g., Styrene, Methyl Acrylate) | Major suppliers | >99% | Inhibitor should be removed prior to use. |

| AIBN (Azobisisobutyronitrile) | Major suppliers | >98% | Recrystallize from methanol before use. |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | Major suppliers | Anhydrous |

Experimental Workflow

The following diagram illustrates the key steps in the RAFT polymerization process.

Caption: A typical workflow for RAFT polymerization.

Detailed Methodology

-

Reagent Preparation:

-

Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.

-

Initiator Purification: Recrystallize AIBN from methanol.

-

-

Reaction Setup:

-

In a Schlenk flask equipped with a magnetic stir bar, add this compound, the purified monomer, and AIBN. The molar ratio of monomer to CTA will determine the target molecular weight of the polymer. A typical ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2.

-

Add the desired amount of anhydrous solvent.

-

-

Degassing:

-

Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[2]

-

-

Polymerization:

-

Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

-

Stir the reaction mixture for the specified time. The reaction time will depend on the monomer, temperature, and desired conversion.

-

-

Reaction Quenching and Polymer Purification:

-

To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a suitable non-solvent (e.g., cold methanol for polystyrene).

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

-

Polymer Characterization:

-

Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

-

Monomer Conversion: Calculate the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer and polymer peaks.

-

Data Interpretation and Expected Outcomes

The success of a RAFT polymerization is evaluated by several key parameters. The following table provides a summary of expected outcomes for a well-controlled polymerization using this compound.

| Parameter | Expected Outcome | Significance |

| Polydispersity (Đ) | Typically between 1.05 and 1.20 | A low Đ value indicates a narrow molecular weight distribution and a well-controlled polymerization. |

| Molecular Weight (Mn) | Should increase linearly with monomer conversion. | This linearity is a hallmark of a living polymerization. |

| Kinetic Plot | A plot of ln([M]₀/[M]t) versus time should be linear. | This indicates a constant concentration of propagating radicals, characteristic of a controlled process.[11] |

| Polymer Color | The purified polymer should be colorless or pale yellow. | The color of the RAFT agent is due to the thiocarbonylthio group, which is retained as the end group of the polymer chains. A slight color in the final product is expected. |

The RAFT Mechanism: A Visual Guide

The following diagram illustrates the key equilibria in the RAFT polymerization process.

References

- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. amslaurea.unibo.it [amslaurea.unibo.it]

- 5. Cyanomethyl Dodecyl Trithiocarbonate | Orgasynth [orgasynth.com]

- 6. RAFT Agents - Trinitti International Co., Ltd. [trinitti.com.tw]

- 7. RAFT Agents | CymitQuimica [cymitquimica.com]

- 8. Cyanomethyl Dodecyl Trithiocarbonate | 796045-97-1 | TCI AMERICA [tcichemicals.com]

- 9. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 氰甲基十二烷基 三硫代碳酸酯 98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Stability of Cyanomethyl Dodecyl Carbonotrithioate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Boundaries of a Key RAFT Agent

Cyanomethyl dodecyl carbonotrithioate is a highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agent, pivotal in the synthesis of well-defined polymers for advanced applications, including drug delivery systems. As with any component in pharmaceutical development and advanced material science, a thorough understanding of its thermal stability is not merely an academic exercise but a critical parameter for ensuring product integrity, stability, and performance. This guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition pathways, and presenting robust methodologies for its thermal analysis.

The Chemical Identity and Role of this compound

This compound, also known as S-cyanomethyl-S-dodecyltrithiocarbonate, belongs to the trithiocarbonate class of RAFT agents.[1][2] Its molecular structure, featuring a dodecyl group and a cyanomethyl group attached to the trithiocarbonate core, imparts a hydrophobic character, making it suitable for polymerization in organic media.[3] In RAFT polymerization, it acts as a chain transfer agent, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity, a crucial requirement for many biomedical applications.[4][5]

Theoretical Framework of Thermal Decomposition in Trithiocarbonates

The thermal stability of a RAFT agent is intrinsically linked to the strength of the chemical bonds within its structure. For trithiocarbonates like this compound, the C-S bonds are the most susceptible to thermal cleavage. The decomposition of these compounds can proceed through several pathways, the prevalence of which is dependent on temperature and the surrounding chemical environment.[6]

Potential decomposition mechanisms include:

-

Homolytic Cleavage: The C-S bonds can break homolytically, generating radical species. This is a common pathway at elevated temperatures.

-

Chugaev-type Elimination: This is a concerted elimination reaction that can occur in trithiocarbonates with appropriate beta-hydrogens, leading to the formation of an alkene and a dithiocarbamic acid derivative.

-

Nucleophilic Attack: In the presence of nucleophiles, the thiocarbonyl group can be attacked, leading to the degradation of the trithiocarbonate moiety.[7][8][9][10]

The specific decomposition products of this compound will be a mixture of compounds arising from these pathways, including dodecanethiol, various sulfur-containing organic molecules, and fragmentation products of the cyanomethyl group.

Experimental Assessment of Thermal Stability

To experimentally determine the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the analysis.[11]

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability before the ramp.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This is a standard heating rate that provides a good balance between resolution and experimental time.[7]

-

-

Data Acquisition: Record the sample mass as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can also be plotted to more clearly identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes. For this compound, DSC can be used to determine its melting point and to observe any exothermic or endothermic events associated with its decomposition.[11][12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Heat the sample from 0 °C to 300 °C at a heating rate of 10 °C/min.

-

Cool the sample back to 0 °C at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan from 0 °C to 300 °C at 10 °C/min to observe any changes in thermal behavior after the initial heating and cooling cycle.[13]

-

-

Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., some decomposition processes) will appear as valleys in the DSC thermogram.

Interpretation of Thermal Analysis Data

The data obtained from TGA and DSC analyses provide a detailed picture of the thermal stability of this compound.

TGA Data Interpretation

The TGA thermogram of a trithiocarbonate-containing polymer typically shows a multi-step degradation profile.[7] For a polymer with a dodecyl trithiocarbonate end group, the initial weight loss, attributed to the decomposition of the trithiocarbonate moiety, can begin at temperatures as low as 160 °C.[6] The subsequent weight loss at higher temperatures corresponds to the degradation of the polymer backbone.

| Thermal Event | Approximate Temperature Range (°C) | Associated Process |

| Onset of Decomposition | 150 - 200 | Initial cleavage of C-S bonds in the trithiocarbonate group. |

| Major Decomposition | 200 - 400 | Fragmentation of the dodecyl and cyanomethyl groups. |

| Final Decomposition | > 400 | Char formation and decomposition of residual organic matter. |

Table 1: Expected Thermal Events in the TGA of this compound.

DSC Data Interpretation

The DSC thermogram will initially show an endothermic peak corresponding to the melting of the crystalline solid. At higher temperatures, exothermic or endothermic peaks may be observed, corresponding to the decomposition of the molecule. The nature of these peaks (sharpness, temperature range) can provide insights into the kinetics of the decomposition reactions.

Advanced Analysis: Identifying Decomposition Byproducts with Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To gain a deeper understanding of the decomposition mechanism, the volatile byproducts generated during the thermal degradation of this compound can be identified using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). In this technique, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[3][14][15]

Implications for Drug Development and Material Science

A thorough understanding of the thermal stability of this compound is paramount for its effective use in drug delivery and other advanced applications.

-

Storage and Handling: Knowledge of the decomposition temperature allows for the determination of appropriate storage conditions to ensure the long-term stability and reactivity of the RAFT agent.

-

Polymerization Process Control: The thermal stability of the RAFT agent dictates the upper-temperature limit for the polymerization process. Exceeding this temperature can lead to the uncontrolled decomposition of the agent, resulting in a loss of control over the polymerization and the production of polymers with undesirable properties.

-

Sterilization Procedures: For biomedical applications, the final polymer-based product may need to undergo sterilization. Understanding the thermal stability of the residual RAFT agent end-groups is crucial for selecting a sterilization method (e.g., autoclaving, gamma irradiation) that does not compromise the integrity of the polymer.

-

In Vivo Stability: While not directly related to thermal decomposition in the traditional sense, an understanding of the lability of the trithiocarbonate linkage can provide insights into its potential degradation under physiological conditions.

Conclusion

The thermal stability of this compound is a critical factor that influences its storage, handling, and application in controlled radical polymerization. Through the systematic application of thermoanalytical techniques such as TGA and DSC, coupled with the detailed analysis of decomposition byproducts by Py-GC-MS, a comprehensive thermal profile of this important RAFT agent can be established. This knowledge empowers researchers and drug development professionals to optimize polymerization processes, ensure the stability of their materials, and ultimately develop safer and more effective products.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. Trithiocarbonates as intrinsic photoredox catalysts and RAFT agents for oxygen tolerant controlled radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. infinitalab.com [infinitalab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. psiberg.com [psiberg.com]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. azom.com [azom.com]

- 12. Functionalization of Multi-Walled Carbon Nanotubes with Thermo-Responsive Azide-Terminated Poly(N-isopropylacrylamide) via Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

A Deep Dive into Trithiocarbonate-Mediated RAFT Polymerization: A Technical Guide for Advanced Polymer Synthesis

Foreword: Beyond Recipes, Towards Rational Design

In the realm of advanced materials and drug delivery, the ability to meticulously control polymer architecture is not merely an academic exercise; it is a prerequisite for innovation. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a dominant technique for achieving this control, offering a versatile and robust platform for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] Among the various classes of RAFT agents, trithiocarbonates have carved out a significant niche due to their exceptional versatility and efficacy, particularly with "more activated monomers" (MAMs) such as acrylates, methacrylates, and styrenes.[3][4]

This guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews simplistic protocols in favor of a deeper exploration of the fundamental principles governing trithiocarbonate-mediated RAFT polymerization. Our objective is to empower you with the causal understanding necessary to not only execute these polymerizations but to innovate—to rationally design polymers with precisely tailored properties for your specific application. We will delve into the mechanistic intricacies, the logic behind reagent selection, and the practical nuances of experimental execution, moving beyond the "how" to the critical "why."

The Heart of Control: The RAFT Mechanism with Trithiocarbonates

At its core, RAFT polymerization is a degenerative chain transfer process superimposed upon a conventional free-radical polymerization.[5][] The key to its "living" character lies in the rapid and reversible exchange of a thiocarbonylthio moiety between active (propagating) and dormant polymer chains.[1] This dynamic equilibrium ensures that all polymer chains have an equal probability of growth, leading to a population of polymers with uniform chain lengths.[1]

The general mechanism, illustrated below, consists of several key stages:

-

Initiation: A standard radical initiator (e.g., AIBN, V-501) decomposes to generate primary radicals, which then react with a monomer to form a propagating radical (P•).[5]

-

Chain Transfer (Pre-equilibrium): The propagating radical adds to the C=S bond of the trithiocarbonate RAFT agent. This intermediate radical can then fragment, releasing a new radical (R•) and forming a dormant polymeric trithiocarbonate.[5]

-

Reinitiation: The expelled radical (R•) initiates the polymerization of a new polymer chain.[5]

-

Main Equilibrium: A rapid equilibrium is established where propagating chains of varying lengths reversibly add to the dormant polymeric trithiocarbonate species, exchanging the active and dormant states. This is the crucial step for achieving narrow molecular weight distributions.[5]

-

Propagation: Monomer addition to propagating radicals occurs as in conventional free-radical polymerization.

-

Termination: Bimolecular termination between two radicals still occurs but is minimized due to the low concentration of active radicals at any given time.[5]

Figure 1: The core mechanism of RAFT polymerization.

The Trithiocarbonate Advantage: Structural Considerations

Trithiocarbonates possess the general structure R-S(C=S)S-Z. The choice of the 'R' (reinitiating) and 'Z' (stabilizing) groups is critical for a successful RAFT polymerization and is dictated by the monomer being polymerized.[7]

-

The R Group (Leaving Group): This group must be a good homolytic leaving group, meaning the R-S bond can readily cleave to form a stable radical (R•).[8] This radical must also be capable of efficiently reinitiating polymerization.[8] For many applications, a tertiary cyanoalkyl group (e.g., from AIBN) is an excellent choice.

-

The Z Group: This group modulates the reactivity of the C=S double bond towards radical addition and influences the stability of the intermediate radical adduct.[9] For trithiocarbonates, the Z group is an alkylthio group (S-Alkyl), which makes them highly effective for controlling the polymerization of "more activated monomers" (MAMs) like acrylates and styrenes.[10]

Designing Your Experiment: A Field-Proven Approach

A successful RAFT polymerization is a balance of several key parameters. The following sections provide insights into the rationale behind selecting these parameters.

Choosing the Right Trithiocarbonate RAFT Agent

The selection of the RAFT agent is arguably the most critical decision in designing your experiment. The general rule is to match the reactivity of the RAFT agent to the monomer.

| RAFT Agent Class | Z Group | R Group | Suitable Monomers |

| Trithiocarbonates | -S-Alkyl | Tertiary cyanoalkyl, benzyl | Acrylates, Methacrylates, Styrenes, Acrylamides (MAMs)[3][4][11] |

| Dithiobenzoates | -Aryl | Tertiary cyanoalkyl | Acrylates, Methacrylates, Styrenes (MAMs) |

| Dithiocarbamates | -N(Alkyl)₂ | Cyanoalkyl | Less Activated Monomers (LAMs) e.g., N-vinylpyrrolidone[3] |

| Xanthates | -O-Alkyl | Cyanoalkyl | Less Activated Monomers (LAMs) e.g., Vinyl acetate[3] |

Why this matters: Using a highly active RAFT agent like a trithiocarbonate with a "less activated monomer" (LAM) can lead to significant retardation or even complete inhibition of polymerization.[4] Conversely, a less active RAFT agent will provide poor control over the polymerization of a MAM.

The Initiator: RAFT Agent Ratio - A Balancing Act

The molar ratio of the RAFT agent to the initiator ([RAFT]:[I]) is crucial for achieving a high degree of "livingness" and minimizing the formation of "dead" polymer chains (those without the thiocarbonylthio end-group).[12] A common starting point is a ratio between 5:1 and 10:1.[12]

-

Too low of a ratio ([RAFT]:[I] < 5): A significant number of polymer chains will be initiated by the initiator radicals rather than the R• group from the RAFT agent. This leads to a population of dead chains and a broadening of the molecular weight distribution (higher polydispersity index, PDI).[12]

-

Too high of a ratio ([RAFT]:[I] > 10): While this can improve livingness, it can also lead to very slow polymerization rates as the concentration of initiating radicals is low.

Calculating the Target Molecular Weight

One of the powerful features of RAFT polymerization is the ability to predict the number-average molecular weight (Mn) of the resulting polymer. The theoretical Mn can be calculated using the following equation:

Mn (theoretical) = (([Monomer]₀ / [RAFT]₀) * MW_monomer * Conversion) + MW_RAFT

Where:

-

[Monomer]₀ is the initial monomer concentration

-

[RAFT]₀ is the initial RAFT agent concentration

-

MW_monomer is the molecular weight of the monomer

-

Conversion is the fractional conversion of the monomer

-

MW_RAFT is the molecular weight of the RAFT agent

This equation underscores the importance of accurately weighing your reagents and monitoring the monomer conversion.

In the Lab: A Step-by-Step Workflow for Trithiocarbonate-Mediated RAFT

This section provides a generalized, yet detailed, protocol for a typical RAFT polymerization of a "more activated monomer" like methyl acrylate using a trithiocarbonate agent.

Materials and Reagents

-

Monomer: Methyl Acrylate (MA), inhibitor removed by passing through a column of basic alumina.

-

RAFT Agent: 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Anhydrous 1,4-dioxane or another suitable solvent.[13]

-

Degassing Equipment: Schlenk line or glovebox.

-

Reaction Vessel: Schlenk flask or ampoules.

Experimental Protocol

-

Reagent Preparation: In a clean, dry Schlenk flask, add the desired amounts of the trithiocarbonate RAFT agent and AIBN.

-

Monomer and Solvent Addition: Add the purified monomer and anhydrous solvent to the flask. The total volume should be calculated to achieve the desired concentrations.

-

Degassing: The reaction mixture must be thoroughly deoxygenated to prevent radical quenching. This is typically achieved by performing at least three freeze-pump-thaw cycles.

-

Polymerization: Immerse the sealed reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 70 °C for AIBN).

-

Monitoring Conversion: At timed intervals, carefully extract aliquots from the reaction mixture using a degassed syringe. Analyze the monomer conversion using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to an internal standard or the polymer backbone signals.[14]

-

Termination and Isolation: Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum.[13]

Figure 2: A typical experimental workflow for RAFT polymerization.

Ensuring Success: Characterization and Troubleshooting

Rigorous characterization is essential to validate the success of your RAFT polymerization.

Key Characterization Techniques

| Technique | Information Provided |

| Size Exclusion Chromatography (SEC/GPC) | Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization will show a linear increase in Mn with conversion and a low PDI (typically < 1.3).[12] |

| ¹H NMR Spectroscopy | Confirms monomer conversion and can be used to determine the degree of polymerization. Crucially, it allows for the assessment of end-group fidelity by comparing the integration of signals from the RAFT agent fragments to those of the polymer backbone.[12][15] |

| UV-Vis Spectroscopy | The trithiocarbonate group has a characteristic absorbance (typically around 310 nm).[12] The presence of this peak in the purified polymer confirms the retention of the end-group. A decrease in absorbance can indicate end-group loss.[12] |

Common Pitfalls and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High PDI (> 1.5) | - Inappropriate [RAFT]:[I] ratio (too low).- Impurities in monomer or solvent.- Poor choice of RAFT agent for the monomer. | - Increase the [RAFT]:[I] ratio (e.g., to 10:1).- Purify the monomer and use anhydrous solvent.- Consult literature for a more suitable RAFT agent.[12] |

| Bimodal Molecular Weight Distribution | - Significant number of chains initiated by the initiator.- Chain coupling termination. | - Increase the [RAFT]:[I] ratio.- Lower the reaction temperature and/or initiator concentration. |

| Loss of End-Group Fidelity | - Thermal degradation of the trithiocarbonate group at high temperatures.- Nucleophilic attack on the trithiocarbonate (e.g., by amine-containing monomers).[15] - Hydrolysis under basic conditions.[16] | - Lower the reaction temperature or choose an initiator with a lower decomposition temperature.- Protect nucleophilic groups on the monomer or use a different RAFT agent.- Maintain a neutral or slightly acidic pH for aqueous polymerizations.[15] |

| Slow Polymerization or Inhibition | - RAFT agent is too reactive for the monomer (retardation).- Poor reinitiation by the R• group. | - Choose a less reactive RAFT agent (e.g., a xanthate for LAMs).- Ensure the R group is a good leaving group and an efficient initiator for the chosen monomer. |

Beyond the Basics: Advanced Applications in Drug Development

The precise control afforded by trithiocarbonate-mediated RAFT polymerization is a key enabler for the design of sophisticated drug delivery systems.

-

Block Copolymers for Micellar Drug Delivery: The "living" nature of RAFT allows for the sequential addition of different monomers to create well-defined block copolymers.[5][17] Amphiphilic block copolymers can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core.[5]

-

Stimuli-Responsive Polymers: By incorporating functional monomers that respond to changes in pH, temperature, or redox potential, "smart" polymers can be synthesized for targeted drug release.

-